![molecular formula C7H5N3O2 B1197101 2-Nitrobenzimidazole CAS No. 5709-67-1](/img/structure/B1197101.png)
2-Nitrobenzimidazole
Overview
Description
2-Nitrobenzimidazole is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .
Synthesis Analysis
The synthesis of 2-Nitrobenzimidazole involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . An improved method for synthesizing the most widely used bioreductive group, 2-nitroimidazole, has been described . This improved method is applied to an efficient synthesis of the anti-cancer drug Evofosfamide (TH-302), which is currently in Phase III clinical trials for treatment of a range of cancers .Molecular Structure Analysis
The molecular formula of 2-Nitrobenzimidazole is C7H5N3O2. It has an average mass of 163.133 Da and a monoisotopic mass of 163.038177 Da .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
2-Nitrobenzimidazole is a yellow solid with a melting point of 189-191°C. It has a density of 1.5±0.1 g/cm3, a boiling point of 416.7±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications
Synthesis of Functional Molecules
2-Nitro-1H-benzo[d]imidazole serves as a key component in the synthesis of various functional molecules used in everyday applications. The regiocontrolled synthesis of substituted imidazoles, which includes 2-Nitrobenzimidazole, allows for the creation of compounds with specific properties and functions .
Therapeutic Potential
Imidazole derivatives, including 2-Nitrobenzimidazole, have shown a broad range of biological activities. They are explored for their potential as antibacterial, antifungal, antiviral, and anticancer agents. The compound’s structure is integral to the development of new drugs with these therapeutic properties .
Anticancer Research
Research has indicated that imidazole-containing compounds like 2-Nitrobenzimidazole have promising anticancer activities. They are being studied for their effectiveness against various cancer cell lines, including melanoma and pancreatic cancer cells. The compound’s derivatives are evaluated for their potential to inhibit cancer cell proliferation .
Topoisomerase Inhibition
2-Nitro-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their ability to target human topoisomerase I, an enzyme crucial for DNA replication. Inhibitors of this enzyme are considered potential anticancer agents, as they can interfere with the replication of cancer cells .
Mechanism of Action
Target of Action
Imidazole derivatives, in general, are known to interact with a wide range of biological targets due to their versatile chemical structure . They are key components in many functional molecules used in pharmaceuticals and agrochemicals .
Mode of Action
For instance, some imidazole derivatives have been reported to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, affecting various biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The chemical properties of imidazole derivatives can be influenced by various factors such as temperature, ph, and the presence of other chemical substances .
Safety and Hazards
properties
IUPAC Name |
2-nitro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTDQDCPEZRVGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205706 | |
Record name | 2-Nitrobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrobenzimidazole | |
CAS RN |
5709-67-1 | |
Record name | 2-Nitro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5709-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005709671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002703981 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitrobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 2-Nitrobenzimidazole as a radiosensitizer?
A: While the exact mechanism is not fully elucidated in the provided research, 2-Nitrobenzimidazole likely functions as a hypoxic cell radiosensitizer. [] This means it enhances the effectiveness of radiation therapy in cancer cells that have low oxygen levels (hypoxic). These hypoxic cells are often more resistant to radiation than well-oxygenated cells. Further research is needed to determine the precise molecular interactions involved.
Q2: What are the limitations of using 2-Nitrobenzimidazole as a radiosensitizer based on current research?
A: Research indicates some limitations to 2-Nitrobenzimidazole's use. Toxicity is a concern; in mice, doses of 100 mg/kg elicited acute toxic signs, partially attributed to the high pH of the injection solution. [] Additionally, while 2-Nitrobenzimidazole shows promise in enhancing tumor response to radiation in vivo, its effectiveness peaks within a short timeframe after administration (5-10 minutes), requiring precise timing for treatment. [] Further investigation into its pharmacokinetic properties and potential long-term effects is necessary.
Q3: What are the future directions for research on 2-Nitrobenzimidazole and its analogs?
A3: Future research should focus on several key areas:
- Improved Drug Delivery: Strategies to improve the delivery of 2-Nitrobenzimidazole specifically to tumor tissues could enhance its efficacy and reduce potential side effects. []
- Structure-Activity Relationship Studies: Exploring structural modifications to the 2-Nitrobenzimidazole scaffold could lead to the discovery of analogs with improved potency, pharmacokinetic properties, and lower toxicity. []
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